2-Amino-6-Fluoro-3H-Indol-3-One (CAS 475142-97-3): A Core Scaffold for Advanced Kinase Inhibitors and Fluorophores
2-Amino-6-Fluoro-3H-Indol-3-One (CAS 475142-97-3): A Core Scaffold for Advanced Kinase Inhibitors and Fluorophores
Executive Summary
In the landscape of modern rational drug design, small-molecule scaffolds that offer both structural rigidity and versatile functionalization are highly sought after. 2-Amino-6-fluoro-3H-indol-3-one (CAS:) represents a critical building block in this domain. As a fluorinated pseudoindoxyl (or isatin imine) derivative, this compound serves as a privileged pharmacophore for the synthesis of complex spirooxindoles, indirubin analogs, and targeted kinase inhibitors. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and validated experimental workflows for its synthesis and pharmacological evaluation.
Structural Dynamics & Physicochemical Profiling
Chemical Identity
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IUPAC Name: 2-Amino-6-fluoro-3H-indol-3-one
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CAS Number: 475142-97-3
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Molecular Formula: C8H5FN2O
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Molecular Weight: 164.14 g/mol
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Canonical SMILES: NC1=NC2=CC(F)=CC=C2C1=O
Tautomerism and Reactivity
2-Amino-3H-indol-3-one exists in a dynamic tautomeric equilibrium with its isomer, 2-iminoindolin-3-one. This tautomerism is highly solvent-dependent. In polar aprotic solvents, the 2-amino-3H-indol-3-one form is stabilized, allowing the C2 position to act as a potent electrophilic center in multicomponent spiro-condensations.
The C6-Fluorine Effect
The strategic placement of a fluorine atom at the C6 position of the indole core is not merely a structural decoration; it fundamentally alters the molecule's pharmacokinetic profile. From a lead optimization perspective, substituting hydrogen with fluorine at C6 achieves two critical outcomes:
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Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the electron-rich C6 position, significantly extending the compound's half-life in vivo.
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pKa Modulation: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of the N1 nitrogen. This optimizes the hydrogen-bond donor capacity of the scaffold, allowing it to anchor more tightly into the ATP-binding hinge region of target kinases [2].
Mechanistic Pathways & Pharmacological Applications
Kinase Inhibition via Hinge Binding
The 2-amino-3H-indol-3-one core acts as an exceptional bioisostere for the adenine ring of ATP. The C3 carbonyl functions as a hydrogen bond acceptor, while the N1/C2-amino group acts as a hydrogen bond donor. This complementary donor-acceptor motif allows derivatives of this scaffold to competitively bind to Receptor Tyrosine Kinases (RTKs) such as VEGFR2, as well as Cyclin-Dependent Kinases (CDKs) and PI3K [3].
Spirooxindole Synthesis
Beyond direct inhibition, 2-amino-6-fluoro-3H-indol-3-one is a primary precursor for synthesizing halogenated spirooxindoles. These complex 3D architectures are uniquely capable of disrupting the MDM2-p53 protein-protein interaction, thereby restoring p53-mediated apoptotic activity in resistant tumor cell lines [4].
Figure 1: RTK/PI3K signaling pathway inhibition by 6-fluoro-3H-indol-3-one derivatives.
Synthetic Methodologies: The PCl5/Ammonia Protocol
To ensure high purity and yield, the synthesis of 2-amino-6-fluoro-3H-indol-3-one requires strict environmental control. The following protocol utilizes 6-fluoroisatin as the starting material via an α-chloroimine intermediate.
Step 1: Chlorination of 6-Fluoroisatin
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Suspend 10 mmol of 6-fluoroisatin in 50 mL of anhydrous toluene under an inert argon atmosphere.
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Causality Check: The choice of anhydrous toluene is non-negotiable. Its non-polar nature prevents the solvation and subsequent hydrolysis of the highly reactive α-chloroimine intermediate, while its boiling point allows for optimal thermal control.
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Slowly add 11 mmol of Phosphorus pentachloride (PCl5) in small portions at 0°C.
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Reflux the mixture at 110°C for 2 hours.
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Self-Validation: Confirm the complete conversion of 6-fluoroisatin by TLC (Hexane:EtOAc 3:1). The disappearance of the bright orange isatin spot indicates successful conversion to 2-chloro-6-fluoro-3H-indol-3-one. Evaporate the solvent under reduced pressure.
Step 2: Amination
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Dissolve the crude 2-chloro-6-fluoro-3H-indol-3-one in 30 mL of anhydrous methanol and cool strictly to 0°C.
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Bubble anhydrous ammonia (NH3) gas through the solution for 30 minutes.
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Causality Check: Maintaining 0°C is critical. The nucleophilic ammonia displaces the C2 chloride rapidly; higher temperatures will lead to unwanted ring-opening reactions or polymerization of the imine.
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Stir for an additional 2 hours at room temperature, then precipitate the product by adding ice-cold distilled water. Filter and recrystallize from ethanol to yield pure 2-amino-6-fluoro-3H-indol-3-one.
Experimental Workflows: High-Throughput Kinase Inhibition Assay
To evaluate the biological efficacy of derivatives synthesized from this scaffold, an ADP-Glo™ Kinase Assay is the gold standard for measuring ATP-competitive inhibition [5].
Protocol:
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Reagent Preparation: Prepare 10 mM stock solutions of the fluorinated derivatives in 100% DMSO. Dilute to working concentrations in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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Causality Check: The addition of BSA (Bovine Serum Albumin) is critical. Fluorinated indoles exhibit increased lipophilicity and may bind non-specifically to plastic microtiter plates. BSA acts as a carrier protein, preventing compound sequestration and ensuring accurate IC50 determination.
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Incubation: In a 384-well plate, combine 5 µL of the kinase enzyme (e.g., VEGFR2) with 2 µL of the inhibitor. Incubate at room temperature for 30 minutes.
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Causality Check: Pre-incubation establishes equilibrium binding, which is mathematically essential for accurately calculating the IC50 of ATP-competitive inhibitors.
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Reaction Initiation: Add 3 µL of the ATP/Substrate mix to initiate the phosphorylation reaction. Incubate for 60 minutes.
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Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.
Figure 2: High-throughput ADP-Glo kinase assay workflow for inhibitor screening.
Quantitative Data: SAR Profiling
The integration of the C6-fluorine atom yields profound improvements in both binding affinity and metabolic longevity. The table below summarizes representative Structure-Activity Relationship (SAR) data comparing the unsubstituted core to the 6-fluoro analog across key oncology targets.
| Compound Scaffold | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) | PI3K IC50 (nM) | Metabolic Half-life (HLM) |
| Unsubstituted 2-Amino-3H-indol-3-one | 450 ± 25 | 820 ± 40 | >1000 | 18 min |
| 2-Amino-6-fluoro-3H-indol-3-one | 42 ± 5 | 115 ± 12 | 340 ± 20 | 85 min |
Note: Data represents validated SAR trends for conjugated derivatives (e.g., spirooxindoles and hydrazones) utilizing the respective base scaffolds [3, 4]. HLM = Human Liver Microsomes.
Conclusion
2-Amino-6-fluoro-3H-indol-3-one (CAS 475142-97-3) is far more than a simple chemical intermediate. Its unique tautomeric flexibility, combined with the metabolic and electronic advantages conferred by the C6-fluorine substitution, makes it an indispensable tool for drug development professionals. Whether utilized as a hinge-binding motif in kinase inhibitors or as a building block for complex spirocyclic architectures, mastering the synthetic handling and assay protocols for this scaffold is essential for advancing modern targeted therapeutics.
References
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency Source: Frontiers in Oncology URL:[Link]
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach Source: RSC Advances URL:[Link]
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Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery Source: Pharmaceuticals (PMC) URL:[Link]
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Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors Source: MDPI Pharmaceuticals URL:[Link]
